![molecular formula C4H8F3N B1312740 1,1,1-Trifluoro-2-methylpropan-2-amine CAS No. 812-18-0](/img/structure/B1312740.png)
1,1,1-Trifluoro-2-methylpropan-2-amine
Overview
Description
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a chemical compound with the molecular formula C4H9ClF3N . It is also known as 1,1,1-Trifluoro-2-Methyl- . It is used in the preparation of peptides as NS3-serine protease inhibitors of hepatitis C virus .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-2-methylpropan-2-amine” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom . The InChI Key is CHLSBKZIORHVOJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a powder at room temperature . Its molecular weight is 163.57 . The compound has a boiling point of - .
Scientific Research Applications
Chemical Building Block
“1,1,1-Trifluoro-2-methylpropan-2-amine” is used as a chemical building block . This means it can be used in the synthesis of a wide range of other chemical compounds, contributing to the diversity and complexity of chemical reactions.
Intermediate in Synthetic Chemistry
This compound serves as an intermediate in synthetic chemistry . It can be used in the production of other compounds, such as fluorinated alkanes .
Solvent in Organic Synthesis
“1,1,1-Trifluoro-2-methylpropan-2-amine” can be used as a solvent in organic synthesis reactions . Its unique properties may influence the course of the reaction, affecting the yield and selectivity of the products.
Reactant in Pharmaceutical Industry
In the pharmaceutical industry, this compound can be used as a reactant . It can participate in various chemical reactions to produce pharmaceutical drugs.
Solvent or Additive in Pesticide Industry
This compound can also be used as a solvent or additive in the pesticide industry . It can help improve the effectiveness of pesticides by enhancing their solubility, stability, or other properties.
Thermophysical Property Research
“1,1,1-Trifluoro-2-methylpropan-2-amine” is a subject of interest in thermophysical property research . Its properties such as boiling temperature, critical temperature, and density are critically evaluated , which can provide valuable data for various scientific and industrial applications.
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N/c1-3(2,8)4(5,6)7/h8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBWGBFWVFEGEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460801 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylpropan-2-amine | |
CAS RN |
812-18-0 | |
Record name | 1,1,1-trifluoro-2-methylpropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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